4-Ethylbenzene-1,2-diamine dihydrochloride
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Overview
Description
4-Ethylbenzene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C8H14Cl2N2. It is a derivative of benzene, characterized by the presence of two amino groups (-NH2) and an ethyl group (-C2H5) attached to the benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzene-1,2-diamine dihydrochloride typically involves the nitration of ethylbenzene to form 4-ethyl-1,2-dinitrobenzene, followed by catalytic hydrogenation to reduce the nitro groups to amino groups. The final step involves the formation of the dihydrochloride salt by reacting the diamine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of continuous flow reactors for nitration and hydrogenation, ensuring efficient and consistent production. The dihydrochloride salt is then crystallized and purified for use in various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylbenzene-1,2-diamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The ethyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 4-ethyl-1,2-dinitrobenzene.
Reduction: Formation of 4-ethylbenzene-1,2-diamine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Ethylbenzene-1,2-diamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Ethylbenzene-1,2-diamine dihydrochloride involves its interaction with various molecular targets, primarily through its amino groups. These groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The compound can also undergo redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
- 4-Methylbenzene-1,2-diamine dihydrochloride
- 4-Propylbenzene-1,2-diamine dihydrochloride
- 4-Isopropylbenzene-1,2-diamine dihydrochloride
Comparison: 4-Ethylbenzene-1,2-diamine dihydrochloride is unique due to the presence of the ethyl group, which influences its reactivity and interaction with other molecules. Compared to its methyl and propyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-ethylbenzene-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-2-6-3-4-7(9)8(10)5-6;;/h3-5H,2,9-10H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQDJQXMGZLMOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603053 |
Source
|
Record name | 4-Ethylbenzene-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116599-06-5 |
Source
|
Record name | 4-Ethylbenzene-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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